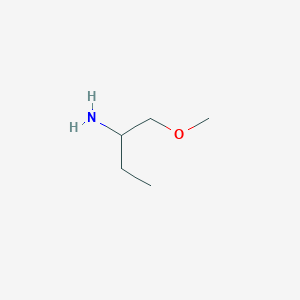

2-Amino-1-methoxybutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxybutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFODUGVXFNLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886583 | |

| Record name | 2-Butanamine, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63448-63-5, 57883-06-4 | |

| Record name | 1-Methoxy-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63448-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, 1-methoxy-, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057883064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063448635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1-(methoxymethyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-methoxybutane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-methoxybutane, a valuable chiral amine intermediate in organic synthesis. The document details its chemical and physical properties, outlines a plausible synthetic route via reductive amination, and includes a generalized experimental protocol for its preparation. Furthermore, this guide presents a logical workflow for a typical synthetic and purification process. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of chiral amines in drug discovery and development.

Introduction

This compound, also known as 1-methoxy-sec-butylamine, is a chiral primary amine that serves as a versatile building block in the synthesis of more complex molecules.[1] Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals where the introduction of a chiral amine moiety is often a critical step in achieving the desired biological activity. The presence of both an amino and a methoxy group allows for a range of chemical transformations, making it a valuable intermediate for creating diverse molecular architectures.[1]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [2][3] |

| Molecular Weight | 103.17 g/mol | [2] |

| CAS Number | 63448-63-5 | [2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Purity | >90.0% (GC) | [4] |

| Boiling Point | Not explicitly found | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | Not explicitly found | |

| Solubility | Not explicitly found, but likely soluble in organic solvents | |

| Refractive Index | Not explicitly found |

Safety Information: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound

A highly plausible and common method for the synthesis of primary amines from ketones is reductive amination.[5] This approach involves the reaction of a ketone with ammonia to form an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, the precursor would be 1-methoxy-2-butanone.

Synthesis of the Precursor: 1-Methoxy-2-butanone

The synthesis of the ketone precursor, 1-methoxy-2-butanone, can be achieved through various established organic chemistry methods. One potential route involves the reaction of 1,2-epoxybutane with methanol to yield 1-methoxy-2-butanol, followed by oxidation to the ketone.

Reaction Scheme:

-

Ring-opening of epoxide: 1,2-Epoxybutane + Methanol → 1-Methoxy-2-butanol[6]

-

Oxidation: 1-Methoxy-2-butanol → 1-Methoxy-2-butanone

A general procedure for the first step, the alcoholysis of epoxides, has been described.[6] The second step, the oxidation of a secondary alcohol to a ketone, can be accomplished using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, etc.).

Reductive Amination to Yield this compound

The conversion of 1-methoxy-2-butanone to this compound is a direct application of reductive amination. This one-pot reaction combines the ketone, an amine source (ammonia), and a reducing agent.[5]

Reaction Scheme: 1-Methoxy-2-butanone + NH₃ + Reducing Agent → this compound

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[5][7] The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by the addition of a weak acid.[8]

Generalized Experimental Protocol for Reductive Amination

The following is a generalized experimental protocol for the reductive amination of a ketone to a primary amine. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1-methoxy-2-butanone

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., Sodium cyanoborohydride)

-

Solvent (e.g., Methanol)

-

Weak acid catalyst (e.g., Acetic acid, optional)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Dissolve 1-methoxy-2-butanone in methanol in a round-bottom flask equipped with a stir bar.

-

Add the ammonia source to the solution. The amount will depend on the specific reagent used.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Carefully add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic.

-

Continue stirring the reaction at room temperature until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by carefully adding water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the synthesis and a general experimental workflow.

Caption: Synthetic pathway to this compound.

Caption: General experimental workflow for synthesis.

Applications in Research and Development

This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules.[1] Its applications are found in:

-

Pharmaceutical Synthesis: As a building block for active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.

-

Agrochemical Synthesis: In the development of new pesticides and herbicides with improved target specificity and reduced environmental impact.

-

Asymmetric Synthesis: While not a classical chiral auxiliary that is later removed, its incorporation as a permanent chiral fragment can direct the stereochemistry of subsequent reactions.

The development of efficient and stereoselective methods for the synthesis of chiral amines like this compound is an active area of research, with biocatalytic methods using enzymes such as transaminases showing promise for greener and more efficient production.

Conclusion

This compound is a valuable chiral building block with significant potential in the fields of pharmaceutical and agrochemical research. This technical guide has provided a summary of its key properties and a detailed overview of a plausible synthetic route via reductive amination. The provided generalized experimental protocol and workflow diagrams offer a starting point for researchers to develop specific and optimized synthetic procedures. Further research into stereoselective synthetic methods, including biocatalysis, will continue to enhance the accessibility and utility of this important chiral amine.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 63448-63-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. 1-METHOXY-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Methoxy-sec-butylamine (CAS 63448-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-sec-butylamine, registered under CAS number 63448-63-5, is a primary aliphatic amine that serves as a versatile chemical intermediate. Its structural features, including a methoxy group and a chiral center, make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the available data on 1-Methoxy-sec-butylamine, including its chemical and physical properties, safety information, and potential synthetic applications. Due to the limited publicly available information on specific experimental protocols and biological activity for this compound, this guide also presents a detailed protocol for the synthesis of a closely related analogue and discusses the general biological relevance of aliphatic amines in the context of drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 63448-63-5 | [3] |

| Molecular Formula | C₅H₁₃NO | [3] |

| Molecular Weight | 103.17 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Purity | >90.0% (GC) | [2] |

| Density | 0.89 g/cm³ | [3] |

| Boiling Point | ~127 °C (Predicted) | |

| Storage | Room temperature, under inert gas, in a dry environment | [3] |

Table 1: Physicochemical Properties of 1-Methoxy-sec-butylamine

Safety and Handling

1-Methoxy-sec-butylamine is classified as a hazardous substance. It is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 1-Methoxy-sec-butylamine are not extensively reported in peer-reviewed literature. However, the synthesis of structurally similar chiral amines has been described. A relevant example is the enzymatic synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase, as detailed in U.S. Patent 6,133,018 A.[4] This biocatalytic approach offers high stereoselectivity and is a valuable methodology for producing chiral amines.

Exemplary Experimental Protocol: Enzymatic Synthesis of a Chiral Methoxy-alkylamine

The following protocol is adapted from the synthesis of (S)-1-methoxy-2-aminopropane and can serve as a starting point for the development of a synthetic route to 1-Methoxy-sec-butylamine, likely starting from 1-methoxy-2-butanone.

Materials:

-

1-methoxy-2-butanone (substrate)

-

2-aminopropane (amine donor)

-

Transaminase enzyme

-

Monobasic sodium phosphate

-

Hydrochloric acid

-

Sodium hydroxide

-

Water

Procedure:

-

Buffer Preparation: Prepare a phosphate buffer solution.

-

Reaction Mixture Preparation: In a reaction vessel, combine water, monobasic sodium phosphate, and chill the mixture in an ice-water bath.

-

Addition of Reactants: To the chilled buffer, add 2-aminopropane followed by 1-methoxy-2-butanone. Adjust the pH of the mixture to 7.5 using sodium hydroxide or hydrochloric acid.

-

Enzymatic Reaction: Add the transaminase enzyme to the reaction mixture. Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (7.5) for a specified duration (e.g., 8 hours), or until sufficient conversion of the ketone to the amine is observed.

-

Reaction Termination: Stop the reaction by adding concentrated hydrochloric acid.

-

Workup and Isolation: The product, 1-Methoxy-sec-butylamine, can be isolated and purified from the reaction mixture using standard organic chemistry techniques such as distillation. Unreacted ketone and the acetone by-product can be removed by flash distillation.[4]

Applications in Research and Drug Development

1-Methoxy-sec-butylamine is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and a methoxy group, allows for its incorporation into a variety of more complex molecules.[3] While specific examples of its direct use in the synthesis of commercial drugs are not readily found in public literature, aliphatic amines as a class are prevalent in many biologically active compounds.

The introduction of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its lipophilicity, metabolic stability, and receptor binding interactions. The chiral center in 1-Methoxy-sec-butylamine is of particular importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and safety profiles.

Biological Activity and Signaling Pathways

There is currently no specific data available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 1-Methoxy-sec-butylamine.

In a broader context, aliphatic amines can interact with various biological targets. The pharmacological profiles of substituted amines are diverse and depend heavily on the overall structure of the molecule. For instance, many neurotransmitters and psychoactive drugs are substituted phenethylamines, which interact with monoamine neurotransmitter systems.[2][5] While 1-Methoxy-sec-butylamine is a simpler aliphatic amine, its potential biological effects would need to be determined through dedicated screening and pharmacological studies.

The general workflow for assessing the biological activity of a novel chemical entity like 1-Methoxy-sec-butylamine is outlined below.

Conclusion

1-Methoxy-sec-butylamine (CAS 63448-63-5) is a chiral aliphatic amine with potential as a building block in synthetic chemistry. While detailed information on its synthesis and biological activity is limited, this guide provides a summary of its known properties and a potential enzymatic route for its preparation based on a close structural analog. For researchers and drug development professionals, this compound represents a potential starting material for the synthesis of novel molecules with desired physicochemical and pharmacological properties. Further investigation into its synthesis, purification, and biological screening is warranted to fully elucidate its potential in various scientific and industrial applications.

References

- 1. library.ncl.res.in [library.ncl.res.in]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-methoxybutane [myskinrecipes.com]

- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 2-Amino-1-methoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-methoxybutane is a primary amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structural features, including a chiral center and the presence of both amino and methoxy functional groups, make it a versatile building block in organic synthesis. This technical guide provides a summary of available spectroscopic data, proposed synthetic routes, and general experimental protocols for the characterization of this compound.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Data Type | Observed/Expected Features | Source/Reference |

| Infrared (IR) Spectroscopy | Peak Table | Data available through spectral databases. | ChemicalBook[2] |

| Mass Spectrometry (MS) | Mass Spectrum | GC-MS data is available, indicating fragmentation patterns. | PubChem, SpectraBase |

| ¹H Nuclear Magnetic Resonance (NMR) | Predicted Chemical Shifts | Data not available in public databases. Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene and methine protons, a singlet for the methoxy group, and a broad singlet for the amine protons. | N/A |

| ¹³C Nuclear Magnetic Resonance (NMR) | Predicted Chemical Shifts | Data not available in public databases. Expected signals would correspond to the four distinct carbon environments in the molecule. | N/A |

Experimental Protocols

Detailed experimental procedures are crucial for the reliable synthesis and characterization of this compound. The following sections outline a proposed synthetic pathway and general protocols for acquiring the necessary spectroscopic data.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of the corresponding alcohol, 1-methoxy-2-butanol, to the primary amine. Several methods exist for the amination of alcohols.[3][4][5] A common and effective approach is the direct reductive amination.

Reaction Scheme:

Detailed Protocol (General Procedure for Reductive Amination of Alcohols):

-

Catalyst Preparation: A nickel-based catalyst, such as Raney Nickel, is often employed for such transformations. The catalyst should be washed with the reaction solvent prior to use.[4]

-

Reaction Setup: To a high-pressure autoclave, add 1-methoxy-2-butanol (1.0 eq), the chosen solvent (e.g., a higher-boiling alcohol like tert-amyl alcohol), and the Raney Nickel catalyst (typically 10-20 mol%).[4]

-

Ammonia Addition: The autoclave is sealed and purged with nitrogen gas. Liquid ammonia is then carefully introduced into the vessel.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 bar).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 120-160 °C and stirred vigorously for 12-24 hours.[4]

-

Work-up: After cooling to room temperature and venting the excess ammonia and hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts are typically referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify characteristic peaks for N-H stretching (typically around 3300-3400 cm⁻¹ for a primary amine), C-H stretching, and C-N stretching.

Mass Spectrometry (MS):

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) into the GC.

-

Ionization: Electron ionization (EI) is a common method for generating ions in the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern can provide valuable structural information.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound from 1-methoxy-2-butanol.

Caption: A workflow diagram illustrating the proposed synthesis of this compound.

Disclaimer: The information provided in this guide is based on publicly available data and general chemical principles. Specific experimental conditions may require optimization. The predicted spectroscopic data should be confirmed by experimental analysis.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound(63448-63-5) IR Spectrum [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00864E [pubs.rsc.org]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

An In-depth Technical Guide to 2-Amino-1-methoxybutane (C5H13NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-methoxybutane, with the molecular formula C5H13NO, is a chiral amine that serves as a versatile building block in organic synthesis. Its structure, possessing both a primary amine and a methoxy group, makes it a potentially valuable intermediate in the preparation of more complex molecules, including those with pharmaceutical or agrochemical applications. This guide provides a summary of the available physicochemical data for this compound, outlines a plausible synthetic approach based on related compounds, and discusses the current landscape of its biological activity, which remains largely unexplored. Due to the limited publicly available information, this document also highlights areas where further research is needed to fully characterize this compound and unlock its potential in drug discovery and development.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C5H13NO | [1][2] |

| Molecular Weight | 103.17 g/mol | [1][2] |

| CAS Number | 63448-63-5 | [1][2] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 126.9 ± 13.0 °C (Predicted) | |

| Density | 0.89 g/cm³ | [3] |

| Refractive Index | 1.4140 - 1.4180 | |

| Synonyms | 1-Methoxy-sec-butylamine, 1-methoxybutan-2-amine | [1][2] |

Spectroscopic Data Summary:

-

¹H NMR: Signals corresponding to the methoxy group (O-CH₃), the aminomethine proton (CH-NH₂), the methylene protons adjacent to the oxygen and in the ethyl group, and the terminal methyl group of the ethyl chain. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Five distinct carbon signals corresponding to the methoxy carbon, the aminomethine carbon, and the three carbons of the butoxy fragment.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and methoxy groups, C-N stretching, and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 103.17, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The enzymatic synthesis of the related compound (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase suggests a potential biocatalytic approach. A more traditional chemical synthesis could involve the reductive amination of 1-methoxy-2-butanone.

Below is a generalized, hypothetical experimental protocol for the synthesis of this compound via reductive amination. It is important to note that this is a theoretical procedure and would require optimization and validation in a laboratory setting.

Hypothetical Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

1-methoxy-2-butanone

-

Ammonia (or a suitable ammonia source, e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (for salt formation and purification, if necessary)

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., distillation setup or flash chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-2-butanone in the chosen anhydrous solvent.

-

Imine Formation: Add the ammonia source to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise at a controlled temperature (e.g., in an ice bath) to reduce the imine to the desired primary amine. The choice of reducing agent will dictate the specific reaction conditions and workup procedure.

-

Quenching and Workup: After the reaction is complete, the reaction is carefully quenched (the method will depend on the reducing agent used). The solvent is removed under reduced pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude this compound can then be purified by distillation under reduced pressure or by flash column chromatography on silica gel.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

Caption: A logical workflow for the proposed synthesis of this compound.

Biological Activity and Drug Development Potential

As of the current date, there is no publicly available information on the biological activity of this compound. It has not been reported in studies involving biological screening, pharmacological testing, or as a component of a drug development pipeline. The absence of such data means that its potential as a pharmacophore or a lead compound is entirely speculative at this point.

For researchers in drug development, this compound could be considered for inclusion in screening libraries. Its small size, chirality, and the presence of both hydrogen bond donor (amine) and acceptor (methoxy) functionalities could make it an interesting fragment for fragment-based drug discovery (FBDD) campaigns targeting a variety of protein classes.

Hypothetical Screening Workflow

Caption: A hypothetical workflow for assessing the biological activity of this compound.

Conclusion and Future Directions

This compound is a readily available chemical building block with well-defined physicochemical properties. However, there is a significant lack of detailed experimental and biological data in the public domain. To fully assess the potential of this molecule, particularly in the context of drug development, future research should focus on the following areas:

-

Development and publication of a robust and detailed synthetic protocol: This would enable wider access to the compound for research purposes.

-

Full spectroscopic characterization: The publication of detailed and assigned ¹H and ¹³C NMR spectra, as well as IR and mass spectra, would be invaluable for quality control and for the characterization of its derivatives.

-

Comprehensive biological screening: Evaluating this compound against a diverse range of biological targets would be the first step in identifying any potential therapeutic applications.

-

Exploration of its use in medicinal chemistry: As a chiral building block, it could be incorporated into novel scaffolds to explore structure-activity relationships.

References

Technical Guide: Physical Properties of 1-Methoxy-sec-butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-sec-butylamine, systematically named 1-methoxybutan-2-amine, is a primary amine with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development. This technical guide provides a summary of the available physical and chemical properties of 1-Methoxy-sec-butylamine. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data from reliable sources with general experimental protocols applicable to the determination of the physical properties of liquid amines.

Chemical Identity

-

IUPAC Name: 1-methoxybutan-2-amine[1]

-

Synonyms: 1-Methoxy-2-aminobutane, 1-(Methoxymethyl)propylamine, 2-Amino-1-methoxybutane[1][2]

-

CAS Number: 63448-63-5[2]

-

Molecular Weight: 103.16 g/mol [1]

Physical and Chemical Properties

The quantitative physical and chemical data for 1-Methoxy-sec-butylamine are summarized in the table below. It is important to note that much of the available data is computationally predicted.

| Property | Value | Source | Notes |

| Molecular Weight | 103.16 g/mol | PubChem[1] | Computed |

| Density | 0.89 g/cm³ | ChemBK[2] | Data source does not specify if experimental or computed |

| Refractive Index | 1.4140-1.4180 | ChemBK[2] | Data source does not specify if experimental or computed |

| XLogP3-AA | 0.1 | PubChem[1] | Computed |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | Computed |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | Computed |

| Rotatable Bond Count | 3 | PubChem[1] | Computed |

| Exact Mass | 103.099714038 Da | PubChem[1] | Computed |

| Monoisotopic Mass | 103.099714038 Da | PubChem[1] | Computed |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] | Computed |

| Heavy Atom Count | 7 | PubChem[1] | Computed |

| Formal Charge | 0 | PubChem[1] | Computed |

| Complexity | 39.1 | PubChem[1] | Computed |

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small sample of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add approximately 0.5 mL of 1-Methoxy-sec-butylamine to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached tube in the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.[3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[3]

Determination of Density (Vibrating Tube Densimeter)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Thermostatic bath to control temperature

-

Reference standards (e.g., dry air and deionized water)

Procedure:

-

Calibrate the vibrating tube densimeter with at least two reference standards of known density (e.g., dry air and deionized water) at the desired temperature.

-

Set the thermostatic bath to the desired measurement temperature and allow the instrument to equilibrate.

-

Inject the 1-Methoxy-sec-butylamine sample into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium within the cell.

-

Record the oscillation period of the vibrating tube.

-

The density of the sample is calculated from the oscillation period and the calibration constants of the instrument.[4][5]

Determination of Solubility in Water

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Apparatus:

-

Test tubes

-

Vortex mixer or stirrer

-

Graduated pipettes

-

Analytical balance (for quantitative analysis)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for quantitative analysis)

Procedure (Qualitative):

-

Add a known volume (e.g., 1 mL) of deionized water to a test tube.

-

Add a small, measured amount (e.g., 5 drops or a specific volume) of 1-Methoxy-sec-butylamine to the water.[6]

-

Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).[6]

-

Allow the mixture to stand and observe for phase separation. If the solution is clear and homogeneous, the substance is soluble at that concentration. If the solution is cloudy or two layers form, it is sparingly soluble or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a series of saturated solutions by adding an excess of 1-Methoxy-sec-butylamine to a known volume of water in sealed flasks.

-

Agitate the flasks at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the phases to separate.

-

Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved amine is transferred.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of 1-Methoxy-sec-butylamine using a calibrated analytical technique such as GC or HPLC.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding specific signaling pathways in which 1-Methoxy-sec-butylamine is involved. Its primary role is likely as a chemical intermediate.

The logical workflow for the physical characterization of 1-Methoxy-sec-butylamine is outlined below.

Caption: Workflow for the synthesis and physical characterization of 1-Methoxy-sec-butylamine.

Conclusion

This technical guide provides a summary of the known physical properties of 1-Methoxy-sec-butylamine, drawing primarily from computational models due to the scarcity of published experimental data. The provided general experimental protocols offer a framework for the empirical determination of its key physical characteristics. Further experimental investigation is necessary to validate the computed data and provide a more complete physical profile of this compound for its effective use in research and development.

References

The Evolving Landscape of Monoamine Oxidase and Serotonin Transporter Modulators: A Technical Guide to 2-Amino-1-methoxybutane Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical space surrounding 2-Amino-1-methoxybutane, a simple yet versatile chemical scaffold. While the parent compound is primarily recognized as a building block in organic synthesis, its structural analogs hold significant potential as modulators of key neurological targets, particularly monoamine oxidase (MAO) and the serotonin transporter (SERT). This document delves into the synthesis, biological activities, and structure-activity relationships of these analogs, offering detailed experimental protocols and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction

This compound is a primary amine with a chiral center, offering a foundational structure for the development of novel therapeutic agents.[1][2][3][4][5] Its analogs, particularly those with modifications to the alkoxy group and substitutions on the aminobutane backbone, are of increasing interest for their potential to selectively interact with monoamine oxidases (MAO-A and MAO-B) and the serotonin transporter (SERT). Dysregulation of these targets is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound analogs.

Core Structural Analogues and Their Biological Activities

The pharmacological profile of this compound analogs can be significantly influenced by systematic structural modifications. Key areas for analog development include the variation of the alkoxy group, substitution on the phenyl ring (if present), and modifications of the aminobutane chain.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters.[6] Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[6] Structural analogs of this compound, particularly those incorporating an aromatic moiety, are promising candidates for MAO inhibition.

Structure-Activity Relationship (SAR) Insights for MAO Inhibition:

Based on studies of related aminobutane and alkoxyaryl scaffolds, the following SAR trends can be inferred for this compound analogs as MAO inhibitors:

-

Aromatic Substitution: The presence of a phenyl or other aromatic ring attached to the aminobutane backbone is often crucial for high-affinity binding to the active site of MAO.

-

Alkoxy Group Variation: The nature and position of the alkoxy group on an aromatic ring can influence both the potency and selectivity for MAO-A versus MAO-B. For instance, in a series of 2-(alkoxyaryl)-2-imidazoline MAO inhibitors, the alkoxy substituent was found to be important for activity.[7]

-

Amine Substitution: N-alkylation of the primary amine can modulate activity and selectivity. Small alkyl groups may be tolerated or even enhance activity, while larger substituents are often detrimental.

-

Chirality: The stereochemistry at the C2 position of the butane chain is expected to be a critical determinant of inhibitory potency and selectivity, as the active sites of MAO isoforms are chiral.

Table 1: Hypothetical MAO-A and MAO-B Inhibitory Activities of 2-Amino-1-alkoxybutane Analogs

| Compound ID | R (Alkoxy Group) | Aromatic Moiety | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| A-1 | -OCH3 | Phenyl | >100 | >100 | - |

| A-2 | -OCH3 | 4-Fluorophenyl | 15.2 | 2.5 | 6.1 |

| A-3 | -OCH2CH3 | 4-Fluorophenyl | 12.8 | 1.8 | 7.1 |

| A-4 | -O(CH2)2CH3 | 4-Fluorophenyl | 25.6 | 3.2 | 8.0 |

| A-5 | -OCH3 | Naphthyl | 8.5 | 0.9 | 9.4 |

Note: The data in this table is hypothetical and intended to illustrate potential SAR trends based on related compound classes. Experimental validation is required.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is the primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[8] Structural features present in known SERT inhibitors, such as an aromatic ring and a protonatable amine, suggest that analogs of this compound could also interact with this transporter.

Structure-Activity Relationship (SAR) Insights for SERT Inhibition:

-

Pharmacophore Elements: A key pharmacophore for many SERT inhibitors includes an aromatic ring separated from a basic amine by a flexible linker. 2-Amino-1-alkoxybutane analogs can readily incorporate these features.

-

Influence of the Alkoxy Group: The electronic and steric properties of the alkoxy group can influence binding affinity to SERT.

-

Stereoselectivity: SERT possesses a chiral binding pocket, and thus, the enantiomers of this compound analogs are expected to exhibit different affinities.

Table 2: Hypothetical SERT Binding Affinities of 2-Amino-1-alkoxybutane Analogs

| Compound ID | R (Alkoxy Group) | Aromatic Moiety | SERT Ki (nM) |

| B-1 | -OCH3 | Phenyl | >1000 |

| B-2 | -OCH3 | 4-Chlorophenyl | 150 |

| B-3 | -OCH2CH3 | 4-Chlorophenyl | 125 |

| B-4 | -OCH3 | 3,4-Dichlorophenyl | 55 |

Note: The data in this table is hypothetical and intended to illustrate potential SAR trends based on related compound classes. Experimental validation is required.

Experimental Protocols

General Synthesis of 2-Amino-1-alkoxybutane Analogs

A general synthetic route to 2-Amino-1-alkoxybutane analogs involves the O-alkylation of a suitable precursor followed by the introduction of the amine functionality.

Scheme 1: General Synthetic Route

References

- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaloids from Boophane disticha with affinity to the serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methoxy-sec-butylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-sec-butylamine, also known by its IUPAC name 1-methoxybutan-2-amine, is a chiral primary amine that serves as a valuable building block in organic synthesis. Its structural features, including a stereocenter and a methoxy group, make it a significant intermediate in the preparation of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of 1-Methoxy-sec-butylamine, with a focus on providing detailed experimental protocols and structured data for laboratory use.

Introduction and Historical Context

The precise historical details of the discovery and first synthesis of 1-Methoxy-sec-butylamine are not extensively documented in readily available literature. The study of alkoxyamines as a general class of compounds began to gain traction in the mid-20th century, with significant developments in their application in polymerization and radical chemistry.[1] However, specific research focusing on 1-Methoxy-sec-butylamine appears to be more recent, primarily driven by its utility as a precursor in the synthesis of targeted therapeutic agents. Its commercial availability from various chemical suppliers indicates its established role as a reagent in contemporary organic synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 1-Methoxy-sec-butylamine is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of 1-Methoxy-sec-butylamine

| Property | Value | Reference |

| CAS Number | 63448-63-5 | [2] |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molecular Weight | 103.16 g/mol | [2] |

| Boiling Point | 84 °C | |

| Density | 0.89 g/cm³ | [3] |

| Refractive Index | 1.4140-1.4180 |

Table 2: Spectroscopic Data for 1-Methoxy-sec-butylamine

| Spectroscopic Technique | Key Peaks/Signals |

| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z: 58, 41, 30, 74, 42 |

Synthesis of 1-Methoxy-sec-butylamine

The primary synthetic route to 1-Methoxy-sec-butylamine is the reductive amination of 1-methoxy-2-butanone. This method offers a straightforward and efficient pathway to the desired product. Both chemical and biocatalytic approaches can be employed for this transformation.

Chemical Synthesis via Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[4][5] The process typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine intermediate, which is then reduced to the corresponding amine.

Logical Workflow for the Chemical Synthesis of 1-Methoxy-sec-butylamine:

Caption: Reductive amination of 1-methoxy-2-butanone.

Experimental Protocol: Reductive Amination of 1-Methoxy-2-butanone

This protocol is based on general procedures for reductive amination and may require optimization for specific laboratory conditions.

-

Materials:

-

1-Methoxy-2-butanone

-

Ammonia (e.g., as a solution in methanol or as ammonium acetate)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Standard workup and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel for chromatography)

-

-

Procedure:

-

Dissolve 1-methoxy-2-butanone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or 5-10 equivalents of ammonium acetate). If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride in portions or sodium cyanoborohydride). If using catalytic hydrogenation, transfer the mixture to a suitable hydrogenation apparatus with a catalyst such as palladium on carbon (Pd/C) or Raney nickel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 1-Methoxy-sec-butylamine.

-

Biocatalytic Synthesis

Biocatalytic methods, utilizing enzymes such as transaminases or amine dehydrogenases, offer a green and highly stereoselective alternative for the synthesis of chiral amines. These enzymatic reactions can provide access to enantiomerically pure forms of 1-Methoxy-sec-butylamine.

Logical Workflow for the Biocatalytic Synthesis of (S)-1-Methoxy-sec-butylamine:

Caption: Biocatalytic synthesis of (S)-1-Methoxy-sec-butylamine.

Applications in Organic Synthesis

1-Methoxy-sec-butylamine is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3] Its primary application lies in its use as a building block for the construction of bioactive compounds.

Intermediate in the Synthesis of Pharmaceutical Compounds

Patent literature reveals the use of 1-Methoxy-sec-butylamine as a key intermediate in the development of novel therapeutic agents. For instance, it has been employed in the synthesis of substituted quinoline compounds that act as antagonists for Toll-like receptors 7 and 8 (TLR7/8), which are implicated in autoimmune diseases.[6] It has also been utilized in the preparation of inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

Experimental Example: N,N-Dimethylation of 1-Methoxy-sec-butylamine

A thesis described the N,N-dimethylation of 1-methoxybutan-2-amine as follows: 1-Methoxybutan-2-amine (5.8 mL, 0.050 mol) was dissolved in formic acid (25 mL) and formaldehyde (37%, 23 mL, 0.30 mol) was added. The reaction mixture was refluxed at 100 °C for 16 hours. After cooling to 0 °C, 10% aqueous NaOH was added until the solution became basic.[7]

Conclusion

1-Methoxy-sec-butylamine is a valuable chiral building block with emerging applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. While its historical origins are not well-defined, its synthesis via reductive amination of 1-methoxy-2-butanone is a well-established and efficient method. The availability of both chemical and biocatalytic routes to this compound, coupled with its utility as a synthetic intermediate, ensures its continued importance for researchers and scientists in the development of new chemical entities. Further exploration of its applications is likely to uncover new and valuable uses for this versatile chiral amine.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-methoxybutane [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Stability and Storage of 2-Amino-1-methoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-1-methoxybutane (CAS RN: 63448-63-5). Understanding the chemical stability of this compound is critical for ensuring its quality, safety, and efficacy in research and pharmaceutical development. This document outlines its chemical properties, potential degradation pathways, and provides recommended experimental protocols for stability assessment.

Chemical and Physical Properties

This compound, also known as 1-Methoxy-sec-butylamine, is a primary amine with the molecular formula C₅H₁₃NO.[1][2] It is a colorless to light orange or yellow clear liquid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | [3] |

| Molecular Weight | 103.17 g/mol | [3] |

| CAS Number | 63448-63-5 | [3] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [3][4] |

| Purity | >90.0% (GC) | [3][4] |

| Density | 0.89 g/cm³ | [5] |

| Refractive Index | 1.42 | [6] |

| Boiling Point | 126.9°C at 760 mmHg | [2] |

| Flash Point | 26.9°C | [2] |

Stability Profile and Potential Degradation Pathways

Oxidative Degradation

Primary amines are susceptible to oxidation. The presence of oxygen can lead to the formation of various degradation products.[3] For aliphatic amines, oxidation can lead to the formation of nitroalkanes or N-oxides.[3] The ether linkage may also be susceptible to oxidation, potentially leading to cleavage of the C-O bond.

Thermal Degradation

Exposure to high temperatures can induce thermal degradation.[8] For amines, thermal stress can lead to various reactions, including dealkylation and the formation of cyclic compounds.[9] The presence of impurities or other reactive species can catalyze these degradation processes.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. While specific photostability data for this compound is unavailable, compounds with amine functional groups can be susceptible to photodegradation.

pH-Dependent Degradation (Hydrolysis)

Although ethers are generally stable to hydrolysis under neutral conditions, extreme pH (acidic or basic) and elevated temperatures can promote cleavage of the ether linkage. The amino group's basicity will also be a factor in its reactivity at different pH values.

The following diagram illustrates the potential degradation pathways for this compound based on general chemical principles.

Caption: Proposed degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on available safety data sheets and chemical supplier information, the following storage and handling conditions are recommended to maintain the stability and quality of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dark place. Some suppliers recommend <15°C. | To minimize thermal degradation and evaporation. | [4][10] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | The compound is air sensitive; an inert atmosphere prevents oxidation. | [4][5] |

| Light Exposure | Protect from light. | To prevent photodegradation. | [11] |

| Moisture | Keep container tightly closed and dry. | To prevent absorption of moisture which could facilitate hydrolytic degradation or other reactions. | [10][11] |

| Ventilation | Store in a well-ventilated area. | Due to its flammability and potential for vapor inhalation. | [10][11] |

| Incompatible Materials | Store away from strong oxidizing agents. | Primary amines can react vigorously with oxidizing agents. | [11] |

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for developing stability-indicating analytical methods.[8]

General Experimental Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

Caption: Workflow for stability testing of this compound.

Detailed Methodologies

4.2.1. Acid and Base Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).

-

For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid to the stock solution.[5]

-

For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide to the stock solution.[5]

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze by a validated stability-indicating HPLC method.

4.2.2. Oxidative Degradation

-

Prepare a stock solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze samples at appropriate time intervals.

4.2.3. Thermal Degradation

-

Place a solid or liquid sample of this compound in a controlled temperature oven (e.g., 60°C or higher, in 10°C increments above the accelerated storage temperature).[8]

-

Withdraw and analyze samples at appropriate time intervals.

4.2.4. Photostability Testing

-

Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze both the exposed and control samples.

Incompatibilities

Primary amines like this compound can be incompatible with certain pharmaceutical excipients. A notable incompatibility is the Maillard reaction with reducing sugars (e.g., lactose), which can lead to discoloration and the formation of complex degradation products.[12][13] Compatibility studies with intended excipients are therefore highly recommended during formulation development.

Conclusion

This compound is a flammable, corrosive, and air-sensitive liquid that requires careful storage and handling. To ensure its stability, it should be stored in a cool, dark, dry, and well-ventilated area under an inert atmosphere. While specific degradation kinetics and products are not well-documented, its chemical structure suggests susceptibility to oxidation, thermal stress, photolysis, and degradation under extreme pH conditions. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies to elucidate its stability profile, which is a critical step in its application for research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. mdpi.com [mdpi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. rjptonline.org [rjptonline.org]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. Primary Amine Assay [profoldin.com]

- 11. pharmtech.com [pharmtech.com]

- 12. isfcppharmaspire.com [isfcppharmaspire.com]

- 13. scispace.com [scispace.com]

Theoretical Studies of 1-Methoxy-sec-butylamine Conformation: A Methodological Guide

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2][3] These different arrangements are known as conformations or conformers. The stability of a molecule is intimately linked to its conformation, with lower-energy conformers being more populated at equilibrium. For a flexible molecule like 1-Methoxy-sec-butylamine, identifying the most stable conformers and the energy barriers between them is key to predicting its behavior.

Computational chemistry provides powerful tools for this purpose, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost.[4][5] Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as crucial validation for theoretical findings.[6][7]

Molecular Structure and Key Rotatable Bonds

1-Methoxy-sec-butylamine possesses several single bonds around which rotation can occur, leading to a complex conformational space. The primary rotational degrees of freedom that define the overall shape of the molecule are:

-

τ1 (C-O bond): Rotation around the bond connecting the methoxy group to the sec-butyl backbone.

-

τ2 (C-C bond): Rotation around the central carbon-carbon bond of the sec-butyl group.

-

τ3 (C-N bond): Rotation around the bond connecting the amino group to the sec-butyl backbone.

Understanding the interplay of rotations around these bonds is the central goal of the conformational analysis. Potential intramolecular hydrogen bonding between the amine group (donor) and the methoxy oxygen (acceptor) is a critical factor that is expected to significantly influence the conformational preferences.[8][9][10]

Computational Protocols

A rigorous computational study is essential to map the conformational landscape. A multi-level approach is recommended to balance computational expense and accuracy.[5]

Detailed Methodologies

Step 1: Initial Structure Generation

-

Protocol: Construct the 2D structure of 1-Methoxy-sec-butylamine using molecular editing software (e.g., GaussView, Avogadro). Generate an initial 3D structure using a force field like UFF or MMFF94. This provides a reasonable starting geometry.

Step 2: Potential Energy Surface (PES) Scan

-

Protocol: To explore the conformational space, perform a relaxed PES scan by systematically rotating the key dihedral angles (τ1, τ2, τ3). A two-dimensional scan (e.g., τ1 vs. τ3) is often a good starting point to identify low-energy regions.

-

Theoretical Level: Use a computationally inexpensive method for the scan, such as a semi-empirical method (PM7) or a fast DFT functional with a minimal basis set.

-

Procedure: Define a range for the dihedral angles (e.g., 0° to 360°) and a step size (e.g., 15-30°). At each step, the selected dihedrals are held fixed while all other geometric parameters are optimized.

Step 3: Identification of Stationary Points

-

Protocol: From the PES scan, select the structures corresponding to energy minima (valleys) and transition states (saddle points). These structures will serve as starting points for more accurate calculations.

Step 4: High-Level Optimization and Frequency Calculations

-

Protocol: Optimize the geometry of each selected structure using a more robust theoretical method. Following optimization, perform a frequency calculation for each structure.

-

Theoretical Level: Density Functional Theory (DFT) is highly recommended. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for systems where hydrogen bonding may occur.

-

Verification: A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation between conformers).

-

Thermodynamics: The frequency calculation also yields thermochemical data, such as zero-point vibrational energy (ZPVE) and Gibbs free energy, which are crucial for determining the relative stabilities of conformers.

Data Presentation and Interpretation

The results of the computational study should be organized for clarity and easy interpretation.

Table 1: Hypothetical Relative Energies of Stable Conformers of 1-Methoxy-sec-butylamine This table would summarize the calculated energies of all unique stable conformers found. The Boltzmann population indicates the percentage of each conformer expected at a given temperature (e.g., 298.15 K).

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.90 | 15.1 |

| Conf-3 | 1.20 | 1.35 | 6.8 |

| Conf-4 | 2.50 | 2.60 | 2.8 |

Note: Data are illustrative examples.

Table 2: Key Dihedral Angles (in degrees) for Hypothetical Stable Conformers This table details the specific geometry of each stable conformer, allowing for a direct comparison of their shapes.

| Conformer ID | τ1 (C-C-O-C) | τ2 (C-C-C-N) | τ3 (O-C-C-C) | Intramolecular H-bond (N-H···O) |

| Conf-1 | ~60° (gauche) | ~180° (anti) | ~60° (gauche) | Yes |

| Conf-2 | ~180° (anti) | ~180° (anti) | ~60° (gauche) | No |

| Conf-3 | ~60° (gauche) | ~60° (gauche) | ~180° (anti) | No |

Note: Data are illustrative examples based on expected stereoelectronic effects.

The conformer with the lowest energy (Conf-1 in the example) is the global minimum . The presence of an intramolecular hydrogen bond is often a strong stabilizing factor, leading to a compact, folded structure being the most stable.

Experimental Protocols for Validation

Computational models should be validated with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: NMR is the most powerful technique for studying solution-phase conformation.[6][11][12]

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can identify protons that are close in space (< 5 Å), providing direct evidence for specific conformations. For example, an NOE between a methoxy proton and an amine proton would support a folded conformation.

-

Coupling Constants (J-coupling): Three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation. Measuring these values can help determine the preferred rotamers around the C-C bonds.

-

Solvent Effects: Running spectra in different solvents (e.g., non-polar vs. polar) can reveal how intermolecular interactions compete with intramolecular ones, providing further insight into the stability of folded structures.

-

Infrared (IR) Spectroscopy

-

Methodology: IR spectroscopy is particularly sensitive to hydrogen bonding.[7]

-

N-H Stretching Frequency: In a non-hydrogen-bonded amine, the N-H stretching vibrations appear in a characteristic region (~3300-3500 cm⁻¹). If an intramolecular hydrogen bond exists, this peak will shift to a lower frequency (red-shift) and often becomes broader.

-

Dilution Studies: To distinguish between intra- and intermolecular hydrogen bonding, one can perform a dilution study. The position of a peak due to intramolecular hydrogen bonding will be independent of concentration, whereas peaks from intermolecular bonding will shift upon dilution.

-

Conclusion

A comprehensive theoretical study of the conformation of 1-Methoxy-sec-butylamine requires a systematic and multi-faceted approach. By combining PES scans with high-level DFT optimizations and frequency calculations, researchers can build a detailed model of the molecule's conformational landscape. The quantitative data on relative energies and geometries, presented in clear tabular format, allows for the identification of the most stable structures and an understanding of the underlying steric and electronic effects, such as intramolecular hydrogen bonding. Crucially, the validation of these computational predictions with experimental NMR and IR data ensures a robust and accurate final conformational model, which is indispensable for applications in medicinal chemistry and materials science.

References

- 1. Conformational Analysis of Acyclic and Cyclic Systems - Organic Chemistry PDF Download [edurev.in]

- 2. youtube.com [youtube.com]

- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. auremn.org.br [auremn.org.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chiral Synthesis Using 2-Amino-1-methoxybutane: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-methoxybutane is a chiral molecule recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure, which features both an amino and a methoxy group, presents potential for its use in complex molecule synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed applications and established protocols for its use as a chiral auxiliary in asymmetric synthesis.

While the inherent chirality of this compound suggests its potential to influence the stereochemical outcome of reactions, there is a notable absence of published studies that characterize its effectiveness in inducing diastereoselectivity or enantioselectivity in common asymmetric transformations such as aldol reactions, alkylations, or Michael additions. The scientific literature accessible through extensive searches does not provide the specific quantitative data (e.g., diastereomeric ratios, enantiomeric excess) or detailed experimental methodologies required to formulate comprehensive application notes or robust protocols for its use as a chiral directing group.

General Information and Potential Applications